molecular formula C12H21NO4 B2775966 Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1330766-33-0

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B2775966
CAS No.: 1330766-33-0
M. Wt: 243.303
InChI Key: YGPOVGXTDBUOGY-UTLUCORTSA-N
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Description

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications

Organocatalyzed Synthesis

A study by Hozjan et al. (2023) discusses the organocatalyzed synthesis of a related compound, illustrating the potential of organocatalysis in the preparation of complex organic molecules, which could include racemic mixtures of pyrrole derivatives. The study demonstrates the use of bifunctional noncovalent organocatalysts to yield products as racemic mixtures, confirmed through various spectroscopic methods (Hozjan et al., 2023).

Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution of racemic mixtures and the enantioselective synthesis of pyrrole derivatives are significant areas of research. For example, Vakarov et al. (2019) described the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine, highlighting a methodology that could be applicable to the synthesis of enantiomerically pure forms of similar compounds (Vakarov et al., 2019).

Enzymatic Resolution

The enzymatic resolution of chiral compounds represents another critical area of research. A study by Chikusa et al. (2003) on the scalable enantioselective processes using hydrolytic enzymes for resolving chiral, racemic esters underscores the relevance of enzymatic methods in the preparation of chiral compounds, which could extend to the racemic pyrrole derivatives of interest (Chikusa et al., 2003).

Continuous Flow Synthesis

Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method, which includes in situ hydrolysis of t-butyl esters, could potentially be applied to the synthesis of related pyrrole carboxylate compounds, demonstrating the efficiency of continuous flow chemistry in the synthesis of complex organic molecules (Herath & Cosford, 2010).

Properties

IUPAC Name

tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPOVGXTDBUOGY-UTLUCORTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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